molecular formula C14H9BrN2OS B5199076 (Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide

(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide

Cat. No.: B5199076
M. Wt: 333.20 g/mol
InChI Key: JEZKQHCNSASUKK-WDZFZDKYSA-N
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Description

(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is an organic compound that features a bromophenyl group, a cyano group, and a thiophene ring

Properties

IUPAC Name

(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-12-2-1-3-13(7-12)17-14(18)11(8-16)6-10-4-5-19-9-10/h1-7,9H,(H,17,18)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZKQHCNSASUKK-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CSC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde and thiophene-3-carbaldehyde.

    Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine to form the intermediate product.

    Cyclization: The intermediate product is then cyclized to form the final compound, (Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide.

Chemical Reactions Analysis

(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of (Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide can be compared with other similar compounds such as:

    (Z)-N-(3-chlorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    (Z)-N-(3-fluorophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of (Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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